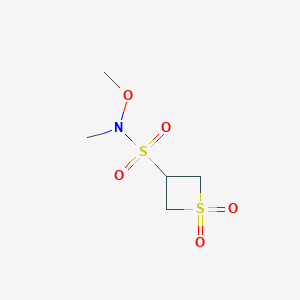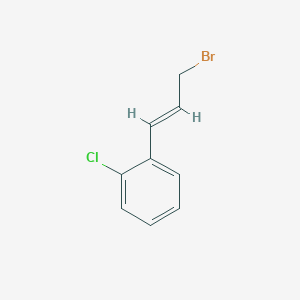
(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromopropenyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-1-(3-Bromprop-1-en-1-yl)-2-chlorbenzol umfasst typischerweise die Bromierung von Propenylbenzolderivaten, gefolgt von der Chlorierung. Ein übliches Verfahren umfasst die folgenden Schritte:
Bromierung: Propenylbenzol wird mit Brom in Gegenwart eines Katalysators wie Eisenbromid behandelt, um das Bromatom an der gewünschten Position einzuführen.
Chlorierung: Das bromierte Produkt wird dann einer Chlorierung mit Chlorgas oder einem Chlorierungsmittel wie Thionylchlorid unterzogen, um das Chloratom einzuführen.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von (E)-1-(3-Bromprop-1-en-1-yl)-2-chlorbenzol kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz der Bromierungs- und Chlorierungsschritte zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
(E)-1-(3-Bromprop-1-en-1-yl)-2-chlorbenzol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome können durch andere Nukleophile substituiert werden, was zu einer Vielzahl von Derivaten führt.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Epoxide oder andere oxidierte Produkte zu bilden.
Reduktionsreaktionen: Die Reduktion der Brom- oder Chloratome kann zur Bildung von Dehalogenierungsprodukten führen.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid werden üblicherweise unter basischen Bedingungen verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder m-Chlorperbenzoesäure werden verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen eine Vielzahl von nukleophilen Substitutionsprodukten ergeben, während Oxidations- und Reduktionsreaktionen Epoxide bzw. dehalogenierte Verbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3-Bromprop-1-en-1-yl)-2-chlorbenzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Die Forschung untersucht derzeit ihr Potenzial als pharmazeutisches Zwischenprodukt.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Mechanismus, über den (E)-1-(3-Bromprop-1-en-1-yl)-2-chlorbenzol seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Brom- und Chloratome können an Halogenbindungen beteiligt sein, was die Reaktivität der Verbindung und die Wechselwirkungen mit anderen Molekülen beeinflusst. Die an seinen Reaktionen beteiligten Pfade hängen von der spezifischen chemischen Umgebung und der Art der interagierenden Spezies ab.
Wirkmechanismus
The mechanism by which (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene exerts its effects involves interactions with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(E)-1-(3-Bromprop-1-en-1-yl)benzol: Fehlt das Chloratom, was zu unterschiedlicher Reaktivität und Anwendung führt.
1-(3-Bromprop-1-en-1-yl)-2-fluorbenzol: Die Substitution von Chlor durch Fluor verändert die elektronischen Eigenschaften und die Reaktivität der Verbindung.
1-(3-Bromprop-1-en-1-yl)-4-chlorbenzol: Die Position des Chloratoms beeinflusst das chemische Verhalten der Verbindung.
Eigenschaften
CAS-Nummer |
58187-85-2 |
|---|---|
Molekularformel |
C9H8BrCl |
Molekulargewicht |
231.51 g/mol |
IUPAC-Name |
1-[(E)-3-bromoprop-1-enyl]-2-chlorobenzene |
InChI |
InChI=1S/C9H8BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7H2/b5-3+ |
InChI-Schlüssel |
JJJYDUKZFZGPHS-HWKANZROSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/CBr)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


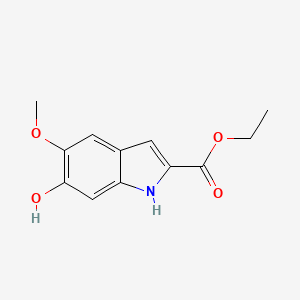
![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
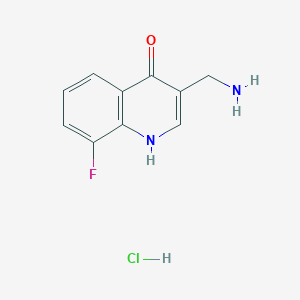



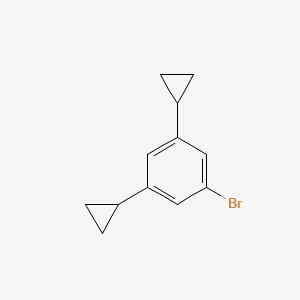
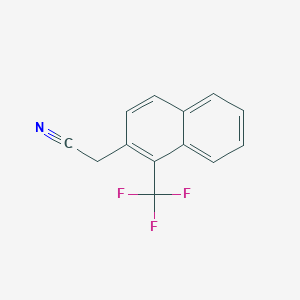
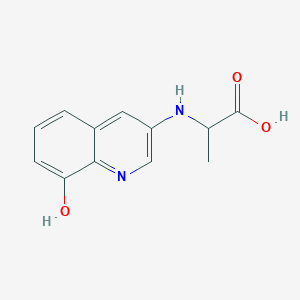
![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)
